molecular formula C22H19ClN2O5S B11460876 methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11460876
M. Wt: 458.9 g/mol
InChI Key: MYJYPXVYTWIQSS-UHFFFAOYSA-N
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Description

Methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound that belongs to the class of thiazolopyridine derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.

    Pyridine Ring Formation: The thiazole intermediate is then subjected to a cyclization reaction with a suitable dicarbonyl compound to form the fused pyridine ring.

    Substitution Reactions: The resulting thiazolopyridine core is further functionalized by introducing the 3-chlorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to modulation of biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate: Lacks the 4-methoxyphenyl group.

    Methyl [4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate: Lacks the 3-chlorophenyl group.

Uniqueness

The presence of both 3-chlorophenyl and 4-methoxyphenyl groups in methyl [4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate imparts unique biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

methyl 2-[4-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C22H19ClN2O5S/c1-29-16-8-6-13(7-9-16)17-11-18(26)25(15-5-3-4-14(23)10-15)21-20(17)31-22(28)24(21)12-19(27)30-2/h3-10,17H,11-12H2,1-2H3

InChI Key

MYJYPXVYTWIQSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)Cl

Origin of Product

United States

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